1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-
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Overview
Description
1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structural features, which include a fused pyridine and pyrimidine ring system, along with a trichloromethyl group and a carbonitrile moiety
Preparation Methods
The synthesis of 1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- typically involves multi-step synthetic routes. One common method includes the condensation of appropriate pyridine and pyrimidine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, and the reaction temperature and time are carefully monitored to ensure high yield and purity of the final product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods focus on improving the efficiency and cost-effectiveness of the synthesis process while maintaining the quality of the compound .
Chemical Reactions Analysis
1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate.
Mechanism of Action
The mechanism of action of 1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- can be compared with other similar compounds, such as:
1H-Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and the presence of different substituents.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have a pyrrole ring fused to a pyridine ring, offering different chemical reactivity and biological activity compared to the pyrido[1,2-c]pyrimidine derivatives.
The uniqueness of 1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
750615-75-9 |
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Molecular Formula |
C10H4Cl3N3O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1-oxo-3-(trichloromethyl)pyrido[1,2-c]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C10H4Cl3N3O/c11-10(12,13)8-6(5-14)7-3-1-2-4-16(7)9(17)15-8/h1-4H |
InChI Key |
DNIPQAYAONTGHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC(=O)N2C=C1)C(Cl)(Cl)Cl)C#N |
Origin of Product |
United States |
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